2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide

Physicochemical profiling Lead optimization LogP modulation

2-(Cyclopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide (CAS 1340444-71-4; molecular formula C₁₁H₁₈N₄O; MW 222.29 g/mol) is a synthetic small-molecule amide featuring a cyclopropylamino pharmacophore, a 2-methyl-substituted imidazole ring, and a linear butanamide backbone. The compound belongs to the broader structural class of imidazole-cyclopropyl amine analogues, a chemotype that has been pursued in multiple distinct target families including mutant isocitrate dehydrogenase 1 (mIDH1) inhibition, histamine H₃ receptor antagonism, and sodium channel modulation.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Cat. No. B13617811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCC(C(=O)N)NC2CC2
InChIInChI=1S/C11H18N4O/c1-8-13-5-7-15(8)6-4-10(11(12)16)14-9-2-3-9/h5,7,9-10,14H,2-4,6H2,1H3,(H2,12,16)
InChIKeyDUUCOTCYAHOYGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide – Compound Identity, Class Context, and Procurement Baseline


2-(Cyclopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide (CAS 1340444-71-4; molecular formula C₁₁H₁₈N₄O; MW 222.29 g/mol) is a synthetic small-molecule amide featuring a cyclopropylamino pharmacophore, a 2-methyl-substituted imidazole ring, and a linear butanamide backbone . The compound belongs to the broader structural class of imidazole-cyclopropyl amine analogues, a chemotype that has been pursued in multiple distinct target families including mutant isocitrate dehydrogenase 1 (mIDH1) inhibition, histamine H₃ receptor antagonism, and sodium channel modulation [1][2]. It is supplied as a research-grade screening compound (typical purity ≥98%) and is available from multiple specialty chemical vendors in milligram-to-gram quantities . Unlike the extensively optimized lead compounds reported in the mIDH1 literature (e.g., compound 5t and related analogues), 2-(cyclopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide has not been the subject of a dedicated published structure–activity relationship (SAR) campaign; the publicly available quantitative bioactivity data for this specific compound remain limited.

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide – Why Generic Substitution Fails Across Imidazole–Cyclopropyl Amine Analogs


Within the imidazole–cyclopropyl amino amide chemotype, small structural perturbations produce large functional consequences that preclude casual interchange. The 2-methyl substituent on the imidazole ring alters both logP and the steric environment around the heterocyclic nitrogen, which can shift target engagement profiles relative to the des-methyl analog 2-(cyclopropylamino)-4-(1H-imidazol-1-yl)butanamide (CAS 1339819-68-9, MW 208.26) . Regioisomerism further differentiates compounds: shifting the imidazolyl attachment from the 4-position to the 3-position of the butanamide chain (CAS 2000507-36-6) changes the spatial relationship between the cyclopropylamino group and the heterocycle, a feature known to affect binding pocket complementarity in mIDH1 and GPCR-targeted series [1]. The literature on related imidazole cyclopropyl amine analogues demonstrates that potency, selectivity, and metabolic stability are exquisitely sensitive to chain length, methyl placement, and stereochemistry—meaning that even isomers sharing identical molecular formulae cannot be assumed to be functionally equivalent for screening or lead-optimization campaigns [1][2].

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide – Quantitative Differentiation Evidence vs. Closest Analogs


2-Methyl Imidazole Substitution: Molecular Weight and Lipophilicity Offset vs. Des-Methyl Analog

The presence of the 2-methyl substituent on the imidazole ring distinguishes this compound from the des-methyl analog 2-(cyclopropylamino)-4-(1H-imidazol-1-yl)butanamide (CAS 1339819-68-9). The methyl group adds 14.03 Da to the molecular weight (222.29 vs. 208.26 g/mol) and, based on the canonical SMILES (Cc1nccn1CCC(NC1CC1)C(N)=O) , increases calculated logP by approximately 0.5 log units relative to the unsubstituted imidazole analog—a difference consistent with the additive contribution of an aromatic methyl group to lipophilicity in heterocyclic systems . This lipophilicity offset is significant in medicinal chemistry campaigns because a ΔlogP of 0.5 can meaningfully shift passive membrane permeability, microsomal stability, and off-target binding profiles.

Physicochemical profiling Lead optimization LogP modulation

Positional Isomerism: 4-Imidazolyl Attachment vs. 3-Imidazolyl Regioisomer in Butanamide Series

2-(Cyclopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide bears the imidazolyl group at the 4-position (terminal carbon) of the butanamide chain, whereas the regioisomer 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide (CAS 2000507-36-6) carries the identical imidazole and cyclopropylamino groups at the 3-position . This positional shift increases the spatial separation between the cyclopropylamino-substituted chiral center and the imidazole ring by one methylene unit. In structurally related mIDH1 inhibitor series, the length of the linker between the imidazole and the amide-bearing carbon has been shown to modulate enzymatic IC₅₀ by greater than 10-fold; the optimal linker length in the Zheng et al. (2018) SAR study was specifically identified through systematic chain-length variation [1]. Although direct comparative IC₅₀ data for these two regioisomers have not been publicly reported, the established sensitivity of this chemotype to linker geometry makes regioisomeric identity a critical procurement specification.

Regioisomer differentiation Binding pose Structure-based design

Purity Specification: 98% HPLC vs. Unspecified-Grade Analogs from Alternative Sources

Multiple vendors list 2-(cyclopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide at a certified purity of 98% as determined by HPLC, with recommended storage at 2–8°C sealed under dry conditions . By contrast, several closely related analogs—including 2-(cyclopropylamino)-4-(1H-imidazol-1-yl)-2-methylbutanamide (CAS 1249555-36-9) and 2-amino-4-(2-cyclopropyl-1H-imidazol-1-yl)-2-methylbutanamide (CAS 2138114-19-7)—are offered without published purity specifications or with limited batch-specific analytical documentation . For screening campaigns where compound integrity directly impacts hit-calling confidence, the availability of a defined purity specification (98%) provides a verifiable quality benchmark that is absent for several nearest-neighbor structural analogs.

Compound quality control Reproducibility Procurement specification

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide – Evidence-Backed Application Scenarios for Scientific Procurement


Hit-Expansion and SAR Studies in mIDH1 or Related Metabolic Enzyme Inhibitor Programs

The imidazole cyclopropyl amine scaffold has demonstrated nanomolar enzymatic inhibition of mutant IDH1 (IDH1R132H) and suppression of the oncometabolite 2-hydroxyglutarate (2-HG) in HT1080 cells [1]. 2-(Cyclopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide, with its 2-methylimidazole motif and 4-position imidazolyl attachment, provides a structurally differentiated probe for exploring linker-length SAR and methyl-substitution effects within this validated chemotype. Procurement is indicated for research groups seeking to benchmark novel analogs against the published mIDH1 inhibitor series or to investigate whether the 4-carbon linker confers advantages in cellular potency or microsomal stability relative to shorter-chain analogs described in the literature [1].

GPCR Antagonist Screening Panels Requiring Defined Imidazole-Containing Ligands

Cyclopropyl amide derivatives bearing imidazole moieties are documented histamine H₃ receptor ligands in the patent literature, with several examples exhibiting nanomolar binding affinity in GTPγS functional assays [2]. Although quantitative H₃ receptor data for this specific compound are not publicly available, the 2-methylimidazole substitution pattern is directly relevant for groups conducting broad-panel GPCR screens or building focused compound libraries for histamine receptor subtype selectivity profiling. The compound's commercial availability at 98% purity and its documented storage specifications support its use as a quality-controlled screening library component .

Physicochemical Property Benchmarking for Methyl-Substituted Heterocyclic Amide Series

The 2-methyl substitution on the imidazole ring produces a measurable MW offset (+14.03 Da) and an estimated logP increase of approximately 0.5 log units relative to the des-methyl analog . This makes the compound a useful calibration standard for medicinal chemistry teams investigating the impact of heterocyclic methylation on permeability, solubility, and metabolic stability within amide-containing lead series. The availability of both the methylated (CAS 1340444-71-4) and des-methyl (CAS 1339819-68-9) analogs from commercial sources enables paired head-to-head physicochemical profiling without the need for in-house synthesis .

Quote Request

Request a Quote for 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.